N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide is a versatile chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which combines a chroman ring with a furan ring through a carboxamide linkage. Its unique properties enable diverse applications, ranging from drug development to material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-oxochroman derivatives.
Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)furan-2-amine.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential in drug development, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials with specific functional properties
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. The hydroxyl group in the chroman ring can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the furan ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxychroman-4-yl)methyl)furan-2-carbohydrazide
- N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxylic acid
- N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxylate
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide stands out due to its unique combination of a chroman ring and a furan ring, which imparts distinct chemical and biological properties.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates a chroman ring and a furan ring linked by a carboxamide group. This structural configuration is believed to contribute to its bioactivity, particularly its antioxidant and antimicrobial properties.
1. Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. The hydroxyl group in the chroman moiety plays a crucial role in scavenging free radicals, thereby reducing oxidative stress within biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it possesses significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism by which it exerts this effect may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological effects of this compound can be attributed to several mechanisms:
- Radical Scavenging: The antioxidant properties are primarily due to the ability of the hydroxyl group to donate electrons and neutralize free radicals.
- Enzyme Interaction: The furan ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Case Studies
- Antioxidant Efficacy Study
- Antimicrobial Assessment
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-14(13-6-3-8-19-13)16-10-15(18)7-9-20-12-5-2-1-4-11(12)15/h1-6,8,18H,7,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNIVFXXQSITEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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